molecular formula C28H28N4O4S B2744108 N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115434-33-7

N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2744108
CAS No.: 1115434-33-7
M. Wt: 516.62
InChI Key: YNKJFOSHWFMEAD-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanylmethyl group linked to a benzamide moiety. The quinazolinone ring is further functionalized at position 3 with a methyl group attached to a 3-methylphenyl carbamoyl group. The 4-position of the benzamide is substituted with a 2-methoxyethyl chain. This structure combines a quinazolinone scaffold—known for bioactivity in kinase inhibition and antimicrobial applications—with sulfanyl and benzamide groups, which enhance solubility and target binding .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-19-6-5-7-22(16-19)30-25(33)18-37-28-31-24-9-4-3-8-23(24)27(35)32(28)17-20-10-12-21(13-11-20)26(34)29-14-15-36-2/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKJFOSHWFMEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: Introduction of the thioether group can be done using thiol reagents in the presence of a base.

    Amide Bond Formation: The final step involves coupling the quinazolinone derivative with the benzamide moiety using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new quinazolinone derivatives with potential biological activities.

Biology

In biological research, such compounds are often studied for their interactions with enzymes and receptors, providing insights into their potential as therapeutic agents.

Medicine

Quinazolinone derivatives, including this compound, are investigated for their potential use in treating various diseases, such as cancer, due to their ability to inhibit specific molecular targets.

Industry

In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes, such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reported Bioactivity
Target Compound 3,4-dihydroquinazolin-4-one - 2-sulfanylmethyl benzamide
- 3-(3-methylphenyl carbamoyl)methyl
Quinazolinone, sulfanyl, benzamide Not explicitly reported; inferred kinase/antimicrobial potential
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () 3,4-dihydroquinazolin-4-one - 2-sulfanyl acetamide
- 3-(4-ethoxyphenyl)
Sulfanyl, acetamide, ethoxyphenyl Anticancer (in vitro cytotoxicity)
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () 3,4-dihydroquinazolin-4-one - 2-sulfanyl acetamide
- 3-(4-chlorophenyl)
Chlorophenyl, trimethylphenyl Antibacterial (Gram-positive pathogens)
4-(Dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide () 1,2,4-triazole - Sulfamoyl benzamide
- Carbamoylmethylsulfanyl
Triazole, sulfamoyl Not reported; structural similarity suggests protease inhibition

Computational and Bioactivity Insights

  • Molecular Similarity : Using Tanimoto coefficients (), the target compound clusters with sulfanyl-acetamide derivatives (e.g., –13), suggesting shared bioactivity (e.g., kinase inhibition).
  • Docking Affinity: Structural motif analysis () indicates that minor substitutions (e.g., 3-methylphenyl vs. 4-ethoxyphenyl) may alter binding pockets but retain affinity for conserved targets like DNA gyrase or EGFR .

Key Research Findings

Structural Determinants of Activity: The quinazolinone core and sulfanyl group are critical for hydrogen bonding with enzymatic targets (e.g., ATP-binding sites).

Synthetic Challenges :

  • Ultrasound-assisted synthesis () improves yields (e.g., 70–85%) compared to conventional reflux, likely applicable to the target compound’s benzamide coupling step.

Limitations of Analogues :

  • Chlorophenyl derivatives () exhibit higher cytotoxicity but reduced selectivity compared to methoxy-substituted compounds .

Biological Activity

N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of a methoxyethyl group and a sulfanyl moiety enhances its potential for interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cell signaling and metabolism. For example, they may inhibit kinases or proteases, leading to disrupted cancer cell proliferation.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is often attributed to their ability to penetrate bacterial membranes and interfere with metabolic processes.
  • Antitumor Effects : The quinazoline scaffold has been associated with antiproliferative effects in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity Target/Cell Line IC50/Effect Reference
AntiproliferativeMCF-7 (breast cancer)IC50 = 1.2 µM
AntimicrobialStaphylococcus aureusMIC = 8 µM
Enzyme inhibitionc-Jun N-terminal kinaseIC50 = 5 µM
AntitumorVarious cancer cell linesIC50 = 2.2–4.4 µM

Case Studies

  • Antitumor Activity in Cell Lines : A study investigating the antiproliferative effects of quinazoline derivatives found that those with structural similarities to our compound exhibited significant inhibition in MCF-7 and HCT 116 cell lines, suggesting potential for breast cancer treatment .
  • Antimicrobial Efficacy : In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinazoline structure enhanced antibacterial activity significantly, supporting the hypothesis that our compound may also possess similar properties .

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